An In-depth Technical Guide to 4-Chloro-6,7,8-trifluoro-2-methylquinoline: A Versatile Scaffold in Modern Chemistry
An In-depth Technical Guide to 4-Chloro-6,7,8-trifluoro-2-methylquinoline: A Versatile Scaffold in Modern Chemistry
This guide provides a comprehensive overview of 4-Chloro-6,7,8-trifluoro-2-methylquinoline, a halogenated quinoline derivative with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. While this specific molecule is not extensively documented in publicly available literature, this document constructs a predictive profile based on the well-established chemistry of related quinoline scaffolds. We will delve into its structural characteristics, a plausible synthetic route, predicted physicochemical properties, and its potential applications, all grounded in the established principles of organic chemistry and drug discovery.
The Quinoline Core: A Privileged Scaffold
The quinoline ring system is a foundational heterocyclic scaffold in organic chemistry and is recognized as a "privileged structure" in medicinal chemistry.[1] This is due to its presence in a wide array of natural products and its ability to interact with a diverse range of biological targets. The versatility of the quinoline nucleus allows for functionalization at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities.[2] Derivatives of quinoline have been successfully developed as anticancer, antiviral, and antimalarial agents, underscoring the therapeutic potential of this heterocyclic system.[1][3]
Structural Elucidation of 4-Chloro-6,7,8-trifluoro-2-methylquinoline
The chemical structure of 4-Chloro-6,7,8-trifluoro-2-methylquinoline is characterized by a quinoline core with a chlorine atom at the 4-position, a methyl group at the 2-position, and three fluorine atoms at the 6, 7, and 8-positions.
Key Structural Features:
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Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.
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2-Methyl Group: This substituent can influence the molecule's steric profile and may be involved in specific binding interactions with biological targets.
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4-Chloro Group: The chlorine atom at this position is a key reactive handle. It activates the 4-position for nucleophilic substitution reactions, providing a gateway for the synthesis of a diverse library of derivatives.[4]
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6,7,8-Trifluoro Substitution: The presence of three fluorine atoms on the benzo-ring of the quinoline nucleus is expected to significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability. Fluorine substitution is a common strategy in drug design to enhance binding affinity and improve pharmacokinetic profiles.
Below is a diagram representing the chemical structure of 4-Chloro-6,7,8-trifluoro-2-methylquinoline.
Caption: Proposed synthetic workflow for 4-Chloro-6,7,8-trifluoro-2-methylquinoline.
Step-by-Step Methodology:
Step 1: Synthesis of the 4-Hydroxyquinoline Intermediate
The synthesis would likely commence with a substituted aniline, which undergoes condensation with a β-ketoester, such as ethyl acetoacetate, followed by a thermal cyclization to form the 4-hydroxyquinoline core. This is a classic approach to quinoline synthesis.
Step 2: Chlorination of the 4-Hydroxyquinoline
The resulting 4-hydroxy-6,7,8-trifluoro-2-methylquinoline is then subjected to chlorination to introduce the chloro group at the 4-position.
Experimental Protocol:
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A mixture of the 4-hydroxy-6,7,8-trifluoro-2-methylquinoline intermediate and a chlorinating agent, such as phosphorus oxychloride (POCl3), is prepared. [5]2. The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC). [5]3. Upon completion, the excess phosphorus oxychloride is carefully removed under reduced pressure. [6]4. The residue is then cautiously poured onto crushed ice, and the pH is adjusted to be basic (pH 8-9) using a suitable base, such as sodium hydroxide or potassium carbonate solution. [5]5. The resulting precipitate, the crude 4-Chloro-6,7,8-trifluoro-2-methylquinoline, is collected by filtration and washed with water.
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Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. [6]
Potential Applications in Research and Drug Development
The structural features of 4-Chloro-6,7,8-trifluoro-2-methylquinoline make it a highly attractive scaffold for the development of novel therapeutic agents and functional materials.
5.1. Medicinal Chemistry
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Anticancer Agents: The quinoline scaffold is a core component of several approved anticancer drugs. [1]The 4-chloro position serves as a versatile anchor point for the introduction of various side chains that can modulate the compound's interaction with specific biological targets, such as protein kinases. The trifluoro substitution pattern can enhance metabolic stability and cell permeability, which are desirable properties for drug candidates.
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Antiviral and Antimalarial Agents: Chloroquine and its derivatives are well-known antimalarial drugs. The 4-aminoquinoline scaffold is a key pharmacophore for this activity. [3]By reacting 4-Chloro-6,7,8-trifluoro-2-methylquinoline with various amines, novel 4-aminoquinoline derivatives with potential antiviral or antimalarial properties can be synthesized and evaluated.
5.2. Materials Science
The electron-deficient nature of the fluorinated quinoline ring suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The tunable electronic properties through derivatization at the 4-position could be exploited to create materials with specific optical and electronic characteristics.
Spectroscopic Characterization
The definitive identification of 4-Chloro-6,7,8-trifluoro-2-methylquinoline would rely on a combination of standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR would show characteristic signals for the aromatic protons on the quinoline ring and a singlet for the methyl group at the 2-position.
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13C NMR would provide signals for all the carbon atoms in the molecule, with the chemical shifts influenced by the attached substituents. [7] * 19F NMR would be crucial for confirming the presence and positions of the three fluorine atoms.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. [7]The isotopic pattern of the chlorine atom (35Cl and 37Cl) would also be observable.
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-Cl, C-F, and C=N bonds within the molecule. [8]
Safety and Handling
As with any halogenated aromatic compound, 4-Chloro-6,7,8-trifluoro-2-methylquinoline should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, the Safety Data Sheet (SDS) for this or structurally related compounds should be consulted.
Conclusion
4-Chloro-6,7,8-trifluoro-2-methylquinoline represents a promising, albeit currently under-documented, chemical entity with significant potential for a wide range of applications. Its versatile 4-chloro handle, combined with the modulating effects of the trifluoro and methyl substituents, makes it an attractive starting material for the synthesis of novel compounds in medicinal chemistry and materials science. The predictive insights and proposed synthetic and analytical methodologies provided in this guide are intended to serve as a valuable resource for researchers and scientists interested in exploring the chemistry and potential of this intriguing molecule.
References
-
PubChem. 4-Chloro-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline. Available from: [Link]
-
PubChemLite. 4-chloro-6,8-difluoro-2-methylquinoline (C10H6ClF2N). Available from: [Link]
-
PubChemLite. 4-chloro-6-fluoro-2-methylquinoline (C10H7ClFN). Available from: [Link]
-
PrepChem.com. Synthesis of 2,8-bis-(trifluoromethyl)-4-chloroquinoline. Available from: [Link]
-
PubChem. 4-Chloro-6-fluoro-2-methylquinoline - Links. Available from: [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]
-
NIH. 4-Chloro-6,7-dimethoxyquinoline. Available from: [Link]
-
ResearchGate. Synthesis of 4-chloro-2,6-dimethylquinoline. Available from: [Link]
-
NIH. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Available from: [Link]
-
IUCr Journals. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions. Available from: [Link]
-
EPA. 4-Chloro-6-fluoro-2-methylquinoline - Hazard. Available from: [Link]
- Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Cheméo. Chemical Properties of Quinoline, 4,7-dichloro- (CAS 86-98-6). Available from: [Link]
-
ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available from: [Link]
-
MDPI. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Synthesis Inhibition. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. umtm.cz [umtm.cz]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 6. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. asianpubs.org [asianpubs.org]
